2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine is a heterocyclic compound that combines a nitrofuran moiety with a piperazine and pyrimidine ring. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the nitrofuran group is known to impart antimicrobial properties, making it a candidate for the development of new antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the nitrofuran moiety: The nitrofuran group can be synthesized by nitration of furan derivatives.
Attachment of the piperazine ring: The nitrofuran derivative is then reacted with piperazine under suitable conditions to form the intermediate compound.
Formation of the pyrimidine ring: The final step involves the reaction of the intermediate with a pyrimidine precursor under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines or hydroxylamines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antibacterial agent, particularly against drug-resistant strains.
Mechanism of Action
The mechanism of action of 2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine is primarily attributed to the nitrofuran moiety. This group can undergo redox cycling, generating reactive oxygen species (ROS) that can damage bacterial DNA, proteins, and cell membranes. The piperazine and pyrimidine rings may also interact with specific molecular targets, enhancing the compound’s overall antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibacterial agent.
Furazolidone: A nitrofuran compound with antiprotozoal and antibacterial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine is unique due to the combination of the nitrofuran, piperazine, and pyrimidine moieties. This unique structure may confer enhanced antimicrobial properties and the potential for broader applications in medicinal chemistry.
Properties
IUPAC Name |
2-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-18(20)12-3-2-11(21-12)10-16-6-8-17(9-7-16)13-14-4-1-5-15-13/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVVBOGAVPYZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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